molecular formula C33H48Br2 B8353305 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene

2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene

Cat. No.: B8353305
M. Wt: 604.5 g/mol
InChI Key: ZYVVOYHQVKQGEM-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is an organic compound with the molecular formula C33H48Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 3,7-dimethyloctyl groups at the 9 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,7-dimethyloctyl)fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.

    Stille Coupling: This reaction uses organotin compounds as reagents and is catalyzed by palladium.

Major Products Formed

The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, Suzuki coupling can yield various substituted fluorenes, which are valuable intermediates in the synthesis of conjugated polymers .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene in organic electronics involves its ability to facilitate charge transport. The presence of bromine atoms and alkyl groups enhances the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility in conjugated polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is unique due to the presence of 3,7-dimethyloctyl groups, which enhance its solubility and processability compared to other similar compounds. This makes it particularly valuable in the fabrication of solution-processed organic electronic devices .

Properties

Molecular Formula

C33H48Br2

Molecular Weight

604.5 g/mol

IUPAC Name

2,7-dibromo-9,9-bis(3,7-dimethyloctyl)fluorene

InChI

InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3

InChI Key

ZYVVOYHQVKQGEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C

Origin of Product

United States

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